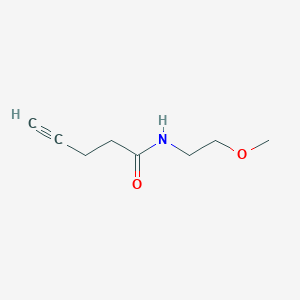

n-(2-Methoxyethyl)pent-4-ynamide

Description

N-(2-Methoxyethyl)pent-4-ynamide is a secondary amide characterized by a pent-4-ynoyl backbone (CH₂C≡CCH₂CO-) and a 2-methoxyethyl substituent on the amide nitrogen. For example, compounds like N,N-diethylpent-4-ynamide (9l) and N-phenyl-pent-4-ynamide derivatives () suggest that the pent-4-ynamide core is versatile in organic synthesis, particularly in metal-catalyzed reactions and crystal engineering .

Properties

IUPAC Name |

N-(2-methoxyethyl)pent-4-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRQCHMKGPKAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.

Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.

Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ynamides can undergo oxidation reactions, often leading to the formation of keteniminium ions.

Reduction: Reduction of ynamides can yield various products depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and transition metal oxides.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

Chemistry

- Ynamides are used as building blocks in the synthesis of complex organic molecules due to their versatile reactivity .

Biology and Medicine

- Ynamides have potential applications in drug discovery and development, particularly as intermediates in the synthesis of bioactive compounds .

Industry

Mechanism of Action

The mechanism of action of n-(2-Methoxyethyl)pent-4-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, making it a versatile intermediate in organic synthesis . The compound can participate in nucleophilic addition, cycloaddition, and other reactions, often leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

N,N-Diethylpent-4-ynamide (9l) : Features two ethyl groups on the amide nitrogen. The absence of an oxygen atom in the substituent reduces polarity compared to N-(2-Methoxyethyl)pent-4-ynamide, likely lowering solubility in polar solvents .

N-Phenyl-pent-4-ynamide Derivatives : Aromatic substituents (e.g., phenyl groups) increase rigidity and π-π stacking interactions, as observed in the crystal structure of 2-acetyl-2-(4-methylbenzenesulfonamido)-N-phenyl-pent-4-ynamide (). The dihedral angle between benzene rings in this compound is 5.7°, favoring planar packing via N–H···O and C–H···O hydrogen bonds .

Enamide Derivatives (e.g., pent-4-enamides) : Replacing the triple bond (ynamide) with a double bond (enamide) reduces electron-withdrawing effects, altering resonance stabilization of the amide group. This impacts reactivity in addition reactions and catalytic processes .

Table 1: Substituent Effects on Key Properties

Spectroscopic and Crystallographic Data

- NMR and MS : Analogs like 2-acetyl-N-phenylpent-4-ynamide show characteristic ¹H-NMR signals for acetyl (δ ~2.1 ppm) and amide protons (δ ~8.0 ppm). HRMS data align with calculated [M+H]⁺ values ().

- Crystal Packing : The N-phenyl derivative exhibits intermolecular hydrogen bonds (N–H···O: 2.12 Å; C–H···O: 2.35 Å), stabilizing its lattice. The 2-methoxyethyl group in the target compound may similarly participate in C–H···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.